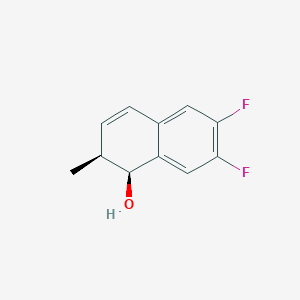
1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)- is a chemical compound with the molecular formula C11H10F2O. It is a derivative of naphthalenol, characterized by the presence of two fluorine atoms and a methyl group.
Vorbereitungsmethoden
The synthesis of 1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Fluorination: Introduction of fluorine atoms at the 6 and 7 positions using a fluorinating agent such as Selectfluor.
Reduction: Reduction of the naphthalene ring to a dihydro form using hydrogenation.
Methylation: Introduction of a methyl group at the 2 position using a methylating agent like methyl iodide.
Hydroxylation: Introduction of a hydroxyl group at the 1 position using a hydroxylating agent
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced further to remove the hydroxyl group, forming a fully saturated hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition: The double bonds in the dihydro form can undergo addition reactions with halogens or hydrogen
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)- involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)- can be compared with other similar compounds such as:
1-Naphthalenol: Lacks the fluorine and methyl groups, resulting in different chemical properties.
6,7-Difluoro-1-naphthol: Similar fluorination but lacks the dihydro and methyl modifications.
2-Methyl-1-naphthol: Contains the methyl group but lacks the fluorine atoms
The uniqueness of 1-Naphthalenol, 6,7-difluoro-1,2-dihydro-2-methyl-, (1S,2S)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
669078-39-1 |
|---|---|
Molekularformel |
C11H10F2O |
Molekulargewicht |
196.19 g/mol |
IUPAC-Name |
(1S,2S)-6,7-difluoro-2-methyl-1,2-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C11H10F2O/c1-6-2-3-7-4-9(12)10(13)5-8(7)11(6)14/h2-6,11,14H,1H3/t6-,11-/m0/s1 |
InChI-Schlüssel |
UXLMKEBTRMPSHA-KGFZYKRKSA-N |
Isomerische SMILES |
C[C@H]1C=CC2=CC(=C(C=C2[C@H]1O)F)F |
Kanonische SMILES |
CC1C=CC2=CC(=C(C=C2C1O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















